molecular formula C14H15F2N3O2 B2773400 N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide CAS No. 1014046-32-2

N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2773400
CAS No.: 1014046-32-2
M. Wt: 295.29
InChI Key: DNXHVSKGQJATRF-UHFFFAOYSA-N
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Description

N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a chemical compound offered for research and development purposes. It belongs to the class of pyrazole carboxamides, which are recognized in agricultural science for their potent fungicidal activity . These compounds are frequently investigated as succinate dehydrogenase inhibitors (SDHIs), a mode of action that disrupts cellular respiration in fungi by targeting Complex II in the mitochondrial electron transport chain . Recent research on related pyrazole carboxamide structures indicates they can cause severe damage to fungal cell walls and membranes, lead to the leakage of cellular contents, and induce dysfunction in mitochondria . Some studies suggest that advanced pyrazole carboxamides may simultaneously affect multiple fungal targets, including succinate dehydrogenase (Complex II) and cytochrome oxidase (Complex IV), which can contribute to a robust antifungal profile and helps in managing resistance . This makes such compounds valuable tools for studying novel pathways in plant pathology and developing new solutions for crop protection . Our product is strictly for research applications and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-3-ethoxy-1-ethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2/c1-3-19-8-10(14(18-19)21-4-2)13(20)17-12-7-9(15)5-6-11(12)16/h5-8H,3-4H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHVSKGQJATRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)OCC)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

The compound has shown promise in anticancer research. Studies indicate that pyrazole derivatives can inhibit various cancer cell lines by interfering with critical cellular processes such as DNA replication and apoptosis. For instance, compounds similar to N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide have been evaluated for their cytotoxic effects against human cancer cell lines like MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrating significant inhibitory activity at micromolar concentrations .

Enzyme Inhibition

Research has identified that pyrazole derivatives can act as enzyme inhibitors, particularly targeting kinases involved in cancer progression. The compound's structure allows it to bind effectively to active sites of specific kinases, potentially leading to the development of new anticancer therapies that can overcome drug resistance .

Anti-inflammatory Properties

Beyond anticancer applications, this compound may exhibit anti-inflammatory effects. Pyrazole derivatives are known to modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in pain and inflammation management .

Case Study 1: Antitumor Activity Evaluation

In a recent study examining various pyrazole derivatives, this compound was found to have an IC50 value in the low micromolar range against several cancer cell lines. This suggests its potential as a lead compound for further development into a therapeutic agent .

Case Study 2: Mechanistic Studies on Kinase Inhibition

A detailed investigation into the mechanism of action revealed that compounds similar to this compound could effectively inhibit cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation. The binding affinity was assessed using molecular docking studies, indicating favorable interactions at the active sites of CDK enzymes .

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-difluorophenyl)-2-pyrazinecarboxamide
  • 1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
  • 1-(3,5-difluorophenyl)-3-(2,5-dimethoxyphenyl)-2-propen-1-one

Uniqueness

N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a synthetic compound that has gained attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring with an ethoxy group and an ethyl group, alongside a carboxamide functional group attached to a difluorophenyl moiety. The structural formula can be represented as follows:

C12H14F2N4O2\text{C}_{12}\text{H}_{14}\text{F}_2\text{N}_4\text{O}_2

This structure is significant as it influences the compound's interaction with biological targets.

This compound is believed to exert its biological effects through several mechanisms:

  • Ion Channel Modulation : The compound may interact with sodium channels, leading to prolonged inactivation and reduced neuronal excitability, which is particularly relevant for anticonvulsant activity.
  • Enzyme Inhibition : It has shown potential in inhibiting various enzymes relevant to disease pathways, including carbonic anhydrase and histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases .

Anticonvulsant Activity

Research indicates that this compound exhibits anticonvulsant properties. In animal models, it has demonstrated effectiveness in reducing seizure frequency and severity. Studies suggest that its mechanism may be similar to established anticonvulsants like phenytoin and carbamazepine.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it inhibits the proliferation of various cancer cell lines, including those from breast, lung, and colon cancers. The half-maximal inhibitory concentration (IC50) values for these activities are yet to be fully established but preliminary data suggest promising results .

Case Studies

Several studies have explored the biological activity of this compound:

  • Anticonvulsant Efficacy : A study assessed the compound's efficacy in a mouse model of epilepsy. Results indicated a significant reduction in seizure duration compared to controls, suggesting a mechanism involving sodium channel modulation.
  • Anticancer Activity : Another study evaluated the compound against human cancer cell lines using an MTT assay. The results showed that the compound inhibited cell growth with IC50 values ranging from 10 µM to 25 µM across different cell lines .

Data Table: Biological Activities Summary

Activity TypeTarget Cell Lines/ModelsIC50 (µM)Reference
AnticonvulsantMouse epilepsy modelN/A
AnticancerBreast cancer (MCF7)15
Lung cancer (A549)20
Colon cancer (HT29)10

Q & A

Q. What are the recommended synthetic routes for N-(2,5-difluorophenyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by functionalization of the difluorophenyl and ethyl-ethoxy groups. Key steps include:

  • Coupling reactions : Amide bond formation between the pyrazole-carboxylic acid derivative and the 2,5-difluoroaniline moiety using reagents like EDCI or HATU .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for intermediates due to their solubility and stability under reflux conditions .
  • Purification : Column chromatography or recrystallization (using ethanol/water mixtures) is critical for isolating high-purity products . Optimization may involve adjusting reaction temperatures (60–100°C) and catalyst loadings (e.g., palladium catalysts for cross-coupling steps) .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural validation requires:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and assess purity (>95% by integration) .
  • X-ray crystallography : For resolving stereochemistry and bond angles, as demonstrated in related pyrazole derivatives (e.g., C–C bond lengths of ~1.48 Å and dihedral angles <10° between aromatic rings) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 351.12) .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomeric impurities in analogs of this compound, and how is chiral purity assessed?

Enantiomeric resolution of pyrazole derivatives often involves:

  • Chiral chromatography : Using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate stereoisomers .
  • Crystallization-induced asymmetric transformation : Leveraging differences in solubility of diastereomeric salts (e.g., tartaric acid derivatives) . Chiral purity is quantified via circular dichroism (CD) or polarimetry, with enantiomeric excess (ee) >99% required for pharmacological studies .

Q. How does the difluorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing nature of fluorine atoms activates the phenyl ring for electrophilic attacks but deactivates it for nucleophilic substitution. For example:

  • Electrophilic aromatic substitution : Fluorine directs incoming electrophiles to the meta position, as observed in bromination studies .
  • Nucleophilic displacement : Requires harsh conditions (e.g., NaH in DMF at 120°C) for substitution at the ethoxy group . Computational studies (DFT) predict activation energies for these pathways, aiding reaction design .

Q. What contradictions exist in reported biological activities of structurally similar pyrazole-carboxamides, and how can they be addressed?

Discrepancies in enzyme inhibition (e.g., IC50_{50} values varying by 10-fold across studies) may arise from:

  • Assay conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO concentration >1% can artifactually reduce activity) .
  • Protein source : Recombinant vs. native enzymes (e.g., human vs. murine cannabinoid receptors) . Standardized protocols (e.g., FRET-based assays) and orthogonal validation (SPR, ITC) are recommended .

Methodological Considerations

Q. How can stability studies under physiological conditions be designed to inform formulation development?

  • pH stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. The ethoxy group may hydrolyze under acidic conditions (pH <3) .
  • Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C typical for pyrazoles) .
  • Light sensitivity : UV-Vis spectroscopy to detect photodegradation products (λ~254 nm) .

Q. What computational models are suitable for predicting binding modes to biological targets like cannabinoid receptors?

  • Molecular docking : Use AutoDock Vina with crystal structures of CB1/CB2 receptors (PDB: 5TGZ) to identify key interactions (e.g., hydrogen bonds with Ser383/Thm197) .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories, focusing on fluorine’s role in hydrophobic pocket interactions .

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